molecular formula C16H12BrN3OS B3902286 3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone

3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B3902286
M. Wt: 374.3 g/mol
InChI Key: FRFVEERXPDYMDB-OVNKMMOWSA-N
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Description

The compound “3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone” is a complex organic molecule. It contains a bromobenzaldehyde moiety, a thiazolidine ring (a five-membered ring containing a sulfur and a nitrogen atom), and a hydrazone functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiazolidine ring, followed by the introduction of the phenyl group, and finally the formation of the hydrazone through a reaction with a hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the bromine atom would add to the complexity as it is a heavy atom that can participate in various types of bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The bromine atom on the benzaldehyde could potentially undergo nucleophilic aromatic substitution reactions. The carbonyl group in the thiazolidine ring could be involved in various reactions such as nucleophilic addition or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carbonyl group could increase its polarity, affecting its solubility in various solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the specific biological target. If it’s being used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone” would require appropriate safety precautions. The specific hazards would depend on various factors such as the compound’s reactivity, toxicity, and volatility .

Future Directions

The future research directions for this compound could be vast and would depend on its potential applications. It could be explored for its potential use in medicinal chemistry, given the presence of the thiazolidine ring, which is found in various bioactive compounds .

Properties

IUPAC Name

(2E)-2-[(Z)-(3-bromophenyl)methylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-6-4-5-12(9-13)10-18-19-16-20(15(21)11-22-16)14-7-2-1-3-8-14/h1-10H,11H2/b18-10-,19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFVEERXPDYMDB-OVNKMMOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NN=CC2=CC(=CC=C2)Br)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=N\N=C/C2=CC(=CC=C2)Br)/S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 2
Reactant of Route 2
3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 3
Reactant of Route 3
3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 4
3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 5
3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
Reactant of Route 6
Reactant of Route 6
3-bromobenzaldehyde (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)hydrazone

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